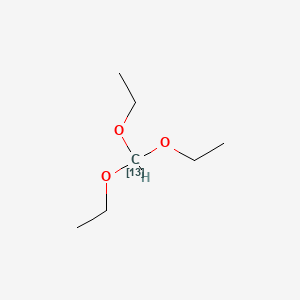
diethoxy(113C)methoxyethane
Descripción general
Descripción
Diethoxy(113C)methoxyethane is an organic compound with the molecular formula C5H12O2. It is a clear, colorless, and flammable liquid that is soluble in acetone, water, and benzene, and highly soluble in ethanol and ether. This compound is used in various industrial applications, including as a solvent and in the production of synthetic resins, fragrances, and paints .
Mecanismo De Acción
Target of Action
Diethoxy(113C)methoxyethane, also known as Triethyl Orthoformate (Formyl-13C), is a type of ether compound . Ethers are a class of organic compounds that contain an ether group—an oxygen atom connected to two alkyl or aryl groups . They have the general formula R–O–R′, where R and R′ represent the alkyl or aryl groups . .
Mode of Action
Ethers in general are known to have quite low boiling points for a given molar mass .
Biochemical Pathways
The impact of ethers on biochemical pathways can be significant, as they can alter the composition and/or the metabolic activity of the gastrointestinal bacteria, thus contributing in a meaningful way to shape an individual’s microbiome .
Pharmacokinetics
The adme properties of a drug molecule are often the most difficult and challenging part of the whole drug discovery process . The ADME profile will also have a major impact on the likelihood of success of a drug .
Result of Action
It is known that ethers do have an oxygen atom and engage in hydrogen bonding with water molecules . Consequently, an ether has about the same solubility in water as the alcohol that is isomeric with it .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the activity and stability of a compound . .
Métodos De Preparación
Diethoxy(113C)methoxyethane can be synthesized through the aldol condensation reaction of formaldehyde with ethanol. This reaction involves the combination of formaldehyde and ethanol under specific conditions to produce this compound. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Análisis De Reacciones Químicas
Diethoxy(113C)methoxyethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Aplicaciones Científicas De Investigación
Diethoxy(113C)methoxyethane has diverse applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in organic synthesis and catalysis.
Biology: This compound is utilized in biochemical studies to investigate enzyme reactions and metabolic pathways.
Medicine: this compound is employed in pharmaceutical research for the development of new drugs and therapeutic agents.
Comparación Con Compuestos Similares
Diethoxy(113C)methoxyethane can be compared with other similar compounds, such as:
Diethyl ether (ethoxyethane): Both compounds are ethers, but diethyl ether has a simpler structure and is commonly used as an anesthetic and solvent.
Methoxyethane: This compound is similar in structure but has one less ethoxy group, making it less complex and with different physical properties.
Dimethyl ether: Another simple ether, used primarily as a propellant and refrigerant.
This compound is unique due to its specific combination of ethoxy and methoxy groups, which confer distinct chemical and physical properties, making it suitable for specialized applications .
Propiedades
IUPAC Name |
diethoxy(113C)methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3/i7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKASDNZWUGIAMG-CDYZYAPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13CH](OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745719 | |
| Record name | {[Diethoxy(~13~C)methyl]oxy}ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118659-62-4 | |
| Record name | 1,1′,1′′-[Methylidyne-13C-tris(oxy)]tris[ethane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118659-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {[Diethoxy(~13~C)methyl]oxy}ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 118659-62-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


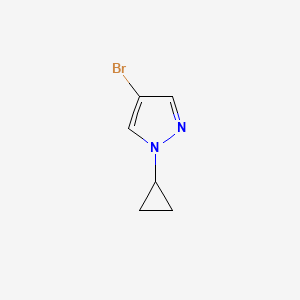

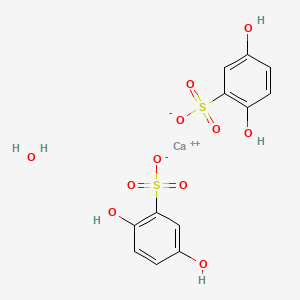

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B569216.png)
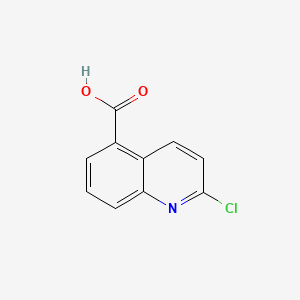
![N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B569219.png)
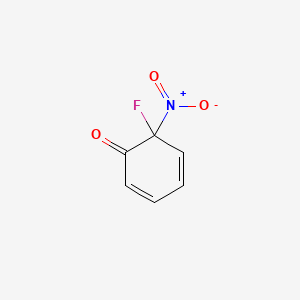
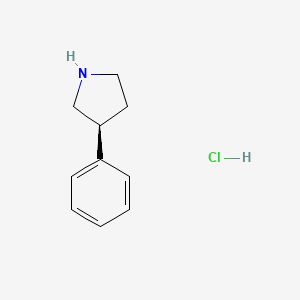
![3-[2-(Trifluoromethyl)phenyl]prop-2-enal](/img/structure/B569224.png)
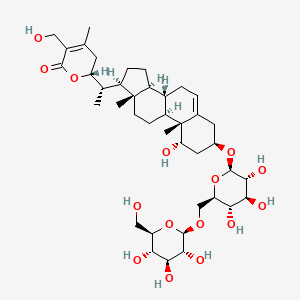
![N-benzo[a]pyren-4-ylacetamide](/img/structure/B569228.png)
